![molecular formula C8H14N4O2 B14721904 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione CAS No. 10554-40-2](/img/structure/B14721904.png)
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine ring system with two methyl groups at positions 4 and 5, and two carbonyl groups at positions 2 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione, can be achieved through various methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) as a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as n-butanol (n-BuOH) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimido[4,5-d]pyrimidine derivatives .
Applications De Recherche Scientifique
4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent.
Molecular Docking: Computational studies have revealed that the compound has significant binding affinity to molecular targets such as RIPK2, making it a potential candidate for drug development.
Drug Likeness and ADMET Studies: The compound has been evaluated for its drug-likeness, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating its potential as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit RIPK2, a kinase involved in inflammatory and immune responses. By binding to the active site of RIPK2, the compound can prevent its activation and subsequent signaling, leading to reduced inflammation and immune modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione include other pyrimido[4,5-d]pyrimidine derivatives, such as:
4,5-Dimethyl-2,7-diphenylpyrimido[4,5-d]pyrimidine: This compound has similar structural features but with phenyl groups at positions 2 and 7.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a pyrido ring fused to the pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two carbonyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with molecular targets such as RIPK2 and its potential as an anticancer and antimicrobial agent further highlight its significance in scientific research and drug development .
Propriétés
Numéro CAS |
10554-40-2 |
|---|---|
Formule moléculaire |
C8H14N4O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3,4,4a,5,6,8,8a-octahydropyrimido[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C8H14N4O2/c1-3-5-4(2)10-8(14)12-6(5)11-7(13)9-3/h3-6H,1-2H3,(H2,9,11,13)(H2,10,12,14) |
Clé InChI |
NCQXUQTTXWOALT-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(NC(=O)NC2NC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


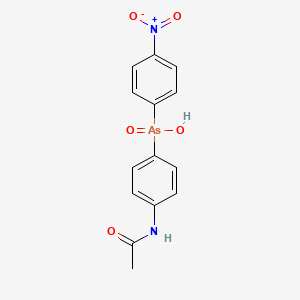
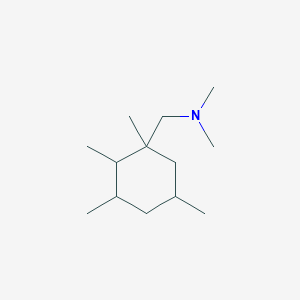
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
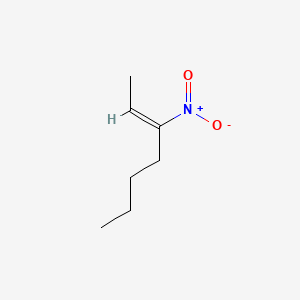

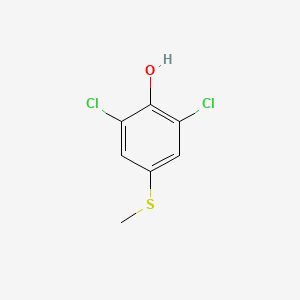



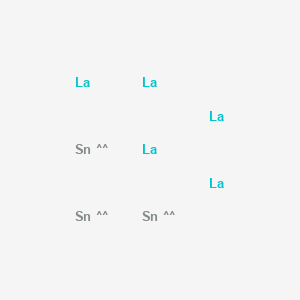
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

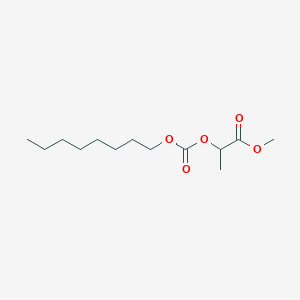
silane](/img/structure/B14721922.png)
